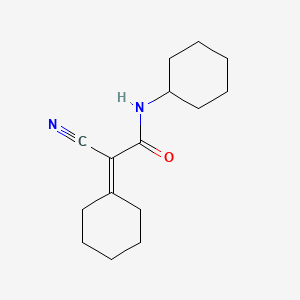![molecular formula C13H18F3NO B5734713 2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol](/img/structure/B5734713.png)
2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol is a chemical compound that contains a trifluoromethyl group, which is known for its significant impact on the physical and chemical properties of molecules. The presence of the trifluoromethyl group often enhances the compound’s stability, lipophilicity, and metabolic resistance, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, which can influence its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules, such as:
- 2-(Trifluoromethyl)phenyltrifluoroborate
- Trifluoromethyl phenyl sulfone
- Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) .
Uniqueness
2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol is unique due to its specific structural features, which confer distinct physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications compared to other similar compounds .
Propiedades
IUPAC Name |
2-[propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-2-7-17(8-9-18)10-11-5-3-4-6-12(11)13(14,15)16/h3-6,18H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYYHJLINAHYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate](/img/structure/B5734636.png)
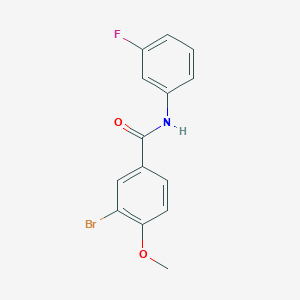
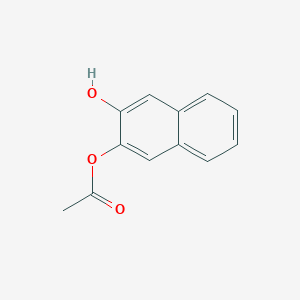
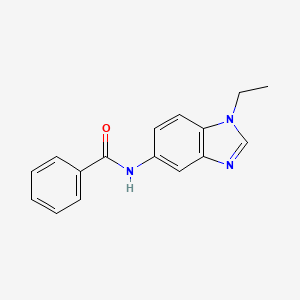
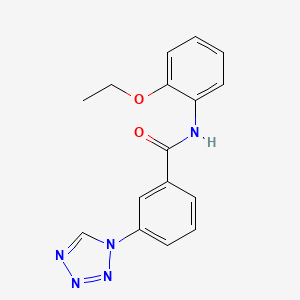
![2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole](/img/structure/B5734670.png)
![N-[2-(4-sulfamoylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5734681.png)
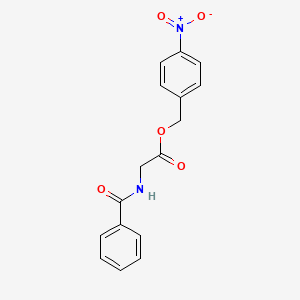
![1-[(phenylthio)acetyl]pyrrolidine](/img/structure/B5734721.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B5734733.png)
![5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-](/img/structure/B5734742.png)
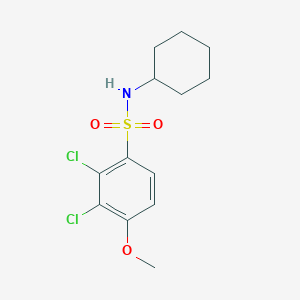
![2-chloro-N-(6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B5734753.png)
